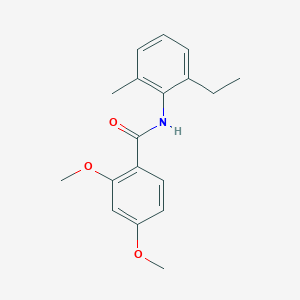

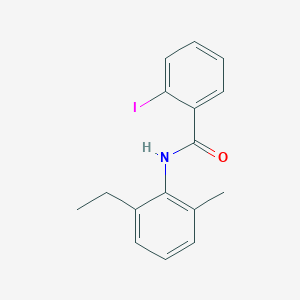

N-(2-ethyl-6-methylphenyl)-2-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-ethyl-6-methylphenyl)-2-iodobenzamide, also known as EMIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMIB is a type of iodinated benzamide that is commonly used as a radioligand in positron emission tomography (PET) imaging studies.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-iodobenzamide involves its binding to the dopamine D3 receptor or sigma-1 receptor. N-(2-ethyl-6-methylphenyl)-2-iodobenzamide binds to these receptors with high affinity and specificity, allowing for the visualization and quantification of receptor density and distribution in living organisms. N-(2-ethyl-6-methylphenyl)-2-iodobenzamide has been shown to have excellent pharmacokinetic properties, including high brain penetration and rapid clearance, making it an ideal radioligand for PET imaging studies.

Biochemical and Physiological Effects

N-(2-ethyl-6-methylphenyl)-2-iodobenzamide has been shown to have minimal biochemical and physiological effects on living organisms. N-(2-ethyl-6-methylphenyl)-2-iodobenzamide does not significantly alter the function or expression of the dopamine D3 receptor or sigma-1 receptor, making it a safe and reliable radioligand for PET imaging studies. N-(2-ethyl-6-methylphenyl)-2-iodobenzamide has also been shown to have minimal toxicity and side effects, making it a promising candidate for clinical applications.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-2-iodobenzamide has several advantages for lab experiments, including its high affinity and specificity for the dopamine D3 receptor and sigma-1 receptor, its excellent pharmacokinetic properties, and its minimal biochemical and physiological effects on living organisms. However, N-(2-ethyl-6-methylphenyl)-2-iodobenzamide also has several limitations, including its high cost, the need for specialized equipment and expertise for PET imaging studies, and the limited availability of N-(2-ethyl-6-methylphenyl)-2-iodobenzamide for research purposes.

Future Directions

There are several future directions for N-(2-ethyl-6-methylphenyl)-2-iodobenzamide research, including the development of new radioligands with improved pharmacokinetic properties and specificity for the dopamine D3 receptor and sigma-1 receptor, the application of N-(2-ethyl-6-methylphenyl)-2-iodobenzamide for clinical diagnosis and treatment of neurological and psychiatric disorders, and the investigation of the role of the dopamine D3 receptor and sigma-1 receptor in various physiological processes. Additionally, the use of N-(2-ethyl-6-methylphenyl)-2-iodobenzamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), may further enhance the accuracy and precision of PET imaging studies.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-2-iodobenzamide involves several steps, including the preparation of 2-iodobenzoic acid, which is then reacted with 2-amino-5-ethyl-6-methylbenzoic acid to form the intermediate compound. This intermediate compound is then treated with thionyl chloride to produce the final product, N-(2-ethyl-6-methylphenyl)-2-iodobenzamide. The synthesis method of N-(2-ethyl-6-methylphenyl)-2-iodobenzamide is well-established and has been optimized for high yield and purity.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-iodobenzamide has been widely used in scientific research as a radioligand for PET imaging studies. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in living organisms. N-(2-ethyl-6-methylphenyl)-2-iodobenzamide is used as a radioligand for imaging the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. N-(2-ethyl-6-methylphenyl)-2-iodobenzamide has also been used as a radioligand for imaging the sigma-1 receptor, which is involved in various physiological processes, such as pain perception, cell survival, and neuroprotection.

properties

Molecular Formula |

C16H16INO |

|---|---|

Molecular Weight |

365.21 g/mol |

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C16H16INO/c1-3-12-8-6-7-11(2)15(12)18-16(19)13-9-4-5-10-14(13)17/h4-10H,3H2,1-2H3,(H,18,19) |

InChI Key |

SAHYYNRCXLKGIT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2I)C |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2I)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)

![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)